molecular formula C15H19FN4O2S B6751000 1-[(4-fluoro-3-methylphenyl)methyl]-4-(1H-pyrazol-5-ylsulfonyl)piperazine

1-[(4-fluoro-3-methylphenyl)methyl]-4-(1H-pyrazol-5-ylsulfonyl)piperazine

Cat. No.: B6751000
M. Wt: 338.4 g/mol
InChI Key: QARXPEFJXGUDQA-UHFFFAOYSA-N
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Description

1-[(4-fluoro-3-methylphenyl)methyl]-4-(1H-pyrazol-5-ylsulfonyl)piperazine is a complex organic compound that features a piperazine ring substituted with a pyrazole sulfonyl group and a fluoromethylphenyl group

Properties

IUPAC Name

1-[(4-fluoro-3-methylphenyl)methyl]-4-(1H-pyrazol-5-ylsulfonyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19FN4O2S/c1-12-10-13(2-3-14(12)16)11-19-6-8-20(9-7-19)23(21,22)15-4-5-17-18-15/h2-5,10H,6-9,11H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QARXPEFJXGUDQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)CN2CCN(CC2)S(=O)(=O)C3=CC=NN3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-fluoro-3-methylphenyl)methyl]-4-(1H-pyrazol-5-ylsulfonyl)piperazine typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazole sulfonyl intermediate, followed by its coupling with the piperazine derivative. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled. The use of automated systems for monitoring and adjusting reaction conditions can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-[(4-fluoro-3-methylphenyl)methyl]-4-(1H-pyrazol-5-ylsulfonyl)piperazine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

1-[(4-fluoro-3-methylphenyl)methyl]-4-(1H-pyrazol-5-ylsulfonyl)piperazine has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-[(4-fluoro-3-methylphenyl)methyl]-4-(1H-pyrazol-5-ylsulfonyl)piperazine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(4-fluoro-3-methylphenyl)methyl]-4-(1H-pyrazol-5-yl)piperazine
  • 1-[(4-fluoro-3-methylphenyl)methyl]-4-(1H-pyrazol-3-ylsulfonyl)piperazine
  • 1-[(4-fluoro-3-methylphenyl)methyl]-4-(1H-pyrazol-4-ylsulfonyl)piperazine

Uniqueness

1-[(4-fluoro-3-methylphenyl)methyl]-4-(1H-pyrazol-5-ylsulfonyl)piperazine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the fluoromethylphenyl group and the pyrazole sulfonyl group can impart distinct properties, such as increased stability or enhanced binding affinity to molecular targets.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

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